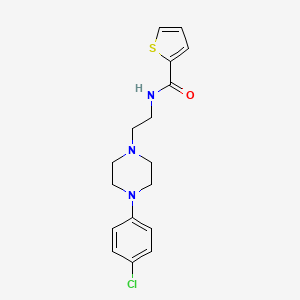

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3OS/c18-14-3-5-15(6-4-14)21-11-9-20(10-12-21)8-7-19-17(22)16-2-1-13-23-16/h1-6,13H,7-12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPNMBLUPUOXGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Piperazine Intermediate: Ethyl piperazine is treated with 4-chloronitrobenzene in the presence of anhydrous potassium carbonate and methanol as a solvent to form 1-ethyl-4-piperazine.

Reduction of Nitro Group: The intermediate is then treated with iron dust in the presence of hydrochloric acid and neutralized with sodium carbonate to form 4-aniline.

Final Coupling Reaction: The 4-aniline intermediate is reacted with N-chloroacetyl aryl amine in the presence of anhydrous potassium carbonate to form the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group or other reducible functionalities within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the thiophene moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as iron dust and hydrochloric acid are used.

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted piperazine and thiophene derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide exhibit antidepressant-like effects. The piperazine moiety is known to interact with serotonin receptors, suggesting that this compound may modulate serotonergic pathways, which are critical in the treatment of depression .

Anticancer Properties

Recent studies have investigated the anticancer potential of thiophene derivatives. This compound has shown promise in inhibiting tumor cell proliferation in vitro. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, indicating its potential as an antimicrobial agent. The presence of the thiophene ring may enhance its bioactivity due to its electron-rich nature .

Synthetic Pathways

The synthesis of this compound generally involves the following steps:

- Formation of Piperazine Derivative : The initial step includes the reaction of piperazine with 4-chlorobenzaldehyde to form a piperazine derivative.

- Thiophene Coupling : This derivative is then coupled with thiophene-2-carboxylic acid under suitable conditions (e.g., using coupling agents like EDC or DCC).

- Purification : The final product is purified using chromatographic techniques to obtain high purity levels.

Case Study 1: Antidepressant Effects

A study published in 2023 explored the antidepressant effects of various thiophene derivatives, including this compound. The results indicated significant reductions in depressive behaviors in animal models, correlating with increased levels of serotonin and norepinephrine in the brain .

Case Study 2: Anticancer Activity

In another study, researchers evaluated the anticancer properties of this compound against breast cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The compound exerts its effects primarily through its interaction with dopamine receptors. It acts as a potent and selective ligand for the D4 dopamine receptor . The binding of the compound to the receptor modulates the receptor’s activity, influencing various downstream signaling pathways involved in neurological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Thiophene Carboxamides

- N-(4-{4-[2-(Trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide (): Structural Differences: The piperazine substituent is 2-(trifluoromethoxy)phenyl instead of 4-chlorophenyl, and the linker is a butyl chain (vs. ethyl). Functional Implications: The trifluoromethoxy group increases electron-withdrawing effects and metabolic stability compared to chloro substituents.

- Functional Implications: The absence of a chloro substituent reduces lipophilicity, likely decreasing CNS penetration. The methyl group on piperazine may reduce steric hindrance, favoring interactions with serotonin receptors over dopamine subtypes .

Piperazine-Based Indole and Thiazole Carboxamides

N-(4-(4-(3-Chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide () :

- Structural Differences : Replaces thiophene with indole-2-carboxamide and features a 3-chloro-2-methoxyphenyl substituent.

- Functional Implications : The indole moiety may enhance serotonin receptor affinity (e.g., 5-HT1A), while the methoxy group could improve solubility but reduce blood-brain barrier permeability compared to chloro substituents .

- N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (): Structural Differences: Incorporates a thiazole-carboxamide core and a hydroxyethyl-piperazine-pyrimidine side chain. Functional Implications: The hydroxyethyl group increases hydrophilicity, likely limiting CNS activity but improving renal excretion. The thiazole ring may target kinases or histamine receptors rather than dopamine pathways .

Dopamine Receptor Ligands

- [3H]NGD 94-1 () :

- Structural Differences : Arylpiperazine-based radioligand with high D4 receptor specificity.

- Functional Implications : The target compound’s 4-chlorophenyl group mirrors the D4 selectivity of NGD 94-1, but the thiophene carboxamide may reduce affinity compared to indole or benzamide analogs. Autoradiographic studies show D4 receptors are sparse in striatal regions, suggesting the compound’s effects may be extra-striatal .

Pharmacological and Physicochemical Comparison Table

| Compound Name | Piperazine Substituent | Linker | Core Structure | Key Properties | Potential Targets |

|---|---|---|---|---|---|

| Target Compound | 4-Chlorophenyl | Ethyl | Thiophene-2-carboxamide | High lipophilicity, probable CNS activity | Dopamine D4, 5-HT receptors |

| N-(4-{4-[2-(Trifluoromethoxy)phenyl]... (E5) | 2-(Trifluoromethoxy)phenyl | Butyl | Thiophene-2-carboxamide | Enhanced metabolic stability, flexible binding | Dopamine D2/D3, Sigma-1 |

| N-[2-(4-Methylpiperazin-1-yl)phenyl]... (E3) | 4-Methylpiperazine | None | Thiophene-2-carboxamide | Reduced lipophilicity, peripheral activity | 5-HT1A, H1 receptors |

| [3H]NGD 94-1 (E2) | Not specified | Not specified | Benzamide | High D4 selectivity, low striatal density | Dopamine D4 receptors |

Key Research Findings and Implications

- Receptor Selectivity : The 4-chlorophenyl group in the target compound aligns with D4 receptor ligands like NGD 94-1, but its thiophene carboxamide may confer mixed affinity for serotonin receptors, as seen in structurally related antihistamines () .

- Metabolic Stability : Compounds with electron-withdrawing groups (e.g., trifluoromethoxy in ) exhibit longer half-lives, whereas hydroxyethyl substituents () favor rapid clearance .

- Solubility and BBB Penetration : Chloro and trifluoromethyl groups enhance CNS penetration, while polar moieties (e.g., hydroxyethyl) limit it, guiding therapeutic applications (e.g., antipsychotic vs. anti-inflammatory) .

Biological Activity

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C17H20ClN3OS

- Molecular Weight : 349.9 g/mol

- CAS Number : 802602-52-4

The structure features a piperazine ring, which is known for its biological relevance, particularly in pharmacology, as well as a thiophene moiety that contributes to its chemical properties.

Receptor Affinity

This compound has been studied for its interaction with various receptors:

- Dopamine Receptors :

-

Serotonin Receptors :

- It has been noted that the compound displays selectivity against serotonin receptors, which may contribute to its therapeutic potential in treating psychiatric disorders.

- Adrenergic Receptors :

Structure-Activity Relationship (SAR)

The SAR studies have highlighted that modifications to the piperazine and thiophene components can significantly impact receptor affinity and selectivity. For instance, variations in the substituents on the piperazine ring have been shown to alter binding affinities across different receptor types.

| Compound | Receptor | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | D4 | 0.057 | >10,000 D4 vs D2 |

| N-[2-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]thiophene-3-carboxamide | D4 | 0.13 | Not specified |

Synthesis Methods

The synthesis of this compound typically involves several steps:

-

Formation of Piperazine Derivative :

- The initial step involves the reaction of piperazine with appropriate chlorinated alkyl groups under basic conditions.

-

Thiophene Coupling :

- The resultant piperazine derivative is then coupled with thiophene carboxylic acid derivatives through nucleophilic substitution reactions.

- Purification :

Case Studies and Research Findings

Recent studies have focused on the therapeutic implications of this compound in various models:

-

Psychiatric Disorders :

- Due to its high affinity for dopamine receptors, particularly D4, research suggests potential applications in treating conditions such as schizophrenia and ADHD.

- Cancer Therapeutics :

-

Neuropharmacology Studies :

- Investigations into the effects on neurotransmitter levels in animal models suggest that this compound may modulate dopaminergic and serotonergic systems effectively.

Q & A

Q. What are the optimized synthetic routes for N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 4-(4-chlorophenyl)piperazine. Key steps include:

- Amide bond formation : Coupling thiophene-2-carboxylic acid derivatives with the piperazine-ethylamine intermediate using coupling agents like EDCI or HOBt in solvents such as DMF or dichloromethane .

- Purification : Chromatography (e.g., silica gel column) is critical for isolating the pure compound, with yields optimized via temperature control (e.g., 0–5°C during sensitive steps) .

Q. How is the structural identity of this compound confirmed?

Characterization relies on:

- NMR spectroscopy : Distinct signals for aromatic protons (thiophene and chlorophenyl groups at δ 6.5–7.5 ppm), piperazine N–CH₂–CH₂–N protons (δ 2.5–3.5 ppm), and amide NH (δ ~8.0 ppm) .

- Mass spectrometry : Molecular ion peaks matching the calculated molecular weight (C₁₇H₁₉ClN₃OS₂: ~393.9 g/mol) .

Q. What preliminary biological activities have been reported?

- In vitro receptor binding : High affinity for dopamine (D₂/D₃) and serotonin (5-HT₁A) receptors, with IC₅₀ values < 100 nM in competitive assays .

- Anticancer potential : Moderate inhibition of tumor cell lines (e.g., IC₅₀ ~5–10 µM in leukemia models), linked to kinase modulation .

Advanced Research Questions

Q. How does structural modification impact target selectivity (SAR studies)?

- Piperazine substitution : Replacement of the 4-chlorophenyl group with 2,3-dichlorophenyl (as in related compounds) enhances D₃ receptor selectivity by 10-fold .

- Thiophene vs. benzothiophene : Thiophene-based analogs show lower cytotoxicity in normal cell lines compared to benzothiophene derivatives .

Q. What challenges exist in optimizing pharmacokinetics for in vivo studies?

- Rapid clearance : High logP (~3.5) contributes to hepatic metabolism, reducing bioavailability. Strategies include:

- Prodrug design : Esterification of the carboxamide group to improve solubility .

- Co-administration : CYP450 inhibitors (e.g., ketoconazole) extend half-life in rodent models .

Q. How do molecular docking studies inform mechanism of action?

- Dopamine D₃ receptor binding : The chlorophenyl group occupies a hydrophobic pocket, while the piperazine nitrogen forms hydrogen bonds with Asp110 and Ser196 residues .

- Kinase inhibition : Thiophene carboxamide interacts with ATP-binding sites in Abl kinase, as seen in analogs like BMS-354825 .

Q. How can contradictory activity data across assays be resolved?

- Assay conditions : Variations in cell membrane permeability (e.g., P-gp overexpression) may explain discrepancies in IC₅₀ values. Use of isogenic cell lines is recommended .

- Metabolite interference : LC-MS/MS analysis of incubation media can identify active metabolites masking parent compound effects .

Q. What synergistic combinations enhance therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.